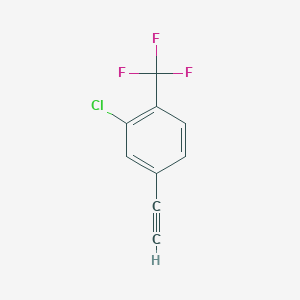

2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene

Description

2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a chloro (–Cl), ethynyl (–C≡CH), and trifluoromethyl (–CF₃) substituent on a benzene ring. Its molecular formula is C₉H₄ClF₃, with a molecular weight of 204.58 g/mol. The compound’s unique structure combines electron-withdrawing groups (Cl, CF₃) and a reactive ethynyl moiety, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

2-chloro-4-ethynyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRYFQVFAHHWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene can be achieved through various methods. One common approach involves the reaction of 2-chloro-4-fluorobenzene with trifluoromethylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and proper handling of reagents are crucial to ensure a safe production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alkenes.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted benzene derivatives.

- Addition products with extended carbon chains.

- Oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications are best understood by comparing it to analogs with variations in substituent type, position, or electronic effects. Key comparisons include:

1-Chloro-2-nitro-4-(trifluoromethyl)benzene

- Structure: Chloro and trifluoromethyl groups at positions 1 and 4, but a nitro (–NO₂) group replaces the ethynyl at position 2.

- Reactivity : The nitro group strongly deactivates the ring, reducing electrophilic substitution reactivity compared to the ethynyl analog. However, nitro groups facilitate reduction to amines, enabling diverse derivatization pathways .

- Applications: Primarily used as a synthon in indole synthesis via coupling reactions with organozinc reagents .

4-Ethynyl-1-(trifluoromethoxy)benzene

- Structure : Ethynyl group at position 4 and trifluoromethoxy (–OCF₃) at position 1 instead of trifluoromethyl (–CF₃).

- Electronic Effects : The trifluoromethoxy group is less electron-withdrawing than trifluoromethyl, altering the ring’s electronic density and reactivity. This impacts regioselectivity in cross-coupling reactions.

- Applications : Used in materials science for constructing conjugated polymers due to the ethynyl group’s ability to form sp-hybridized carbon linkages .

4-Chloro-2-methyl-1-(trifluoromethyl)benzene

- Structure : Methyl (–CH₃) replaces the ethynyl group at position 2.

- Steric and Electronic Effects : The methyl group is electron-donating, increasing ring electron density compared to the ethynyl analog. This reduces susceptibility to electrophilic attack but enhances stability.

- Applications : A precursor in agrochemical synthesis, where steric bulk from methyl improves lipid solubility .

Physical and Chemical Properties

Biological Activity

Overview

2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene is an organic compound notable for its unique trifluoromethyl and ethynyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

The molecular formula of this compound is C9H4ClF3, with a molecular weight of approximately 218.57 g/mol. Its structure features a benzene ring substituted with a chloro group, an ethynyl group, and a trifluoromethyl group, which contribute to its reactivity and biological effects.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity. The presence of the trifluoromethyl moiety can enhance lipophilicity, potentially improving membrane penetration in microbial cells. In vitro studies have shown that derivatives of this compound possess inhibitory effects against various bacterial strains, although specific data on this compound is limited.

Anti-inflammatory Effects

Trifluoromethyl-substituted compounds have been associated with anti-inflammatory activity. The mechanism often involves the modulation of inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. While direct studies on this compound are sparse, related compounds have demonstrated these properties, suggesting potential for similar effects.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism may involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Related Compound A | A549 | 15.63 | Apoptosis via p53 activation |

| Related Compound B | MCF-7 | 10.38 | Caspase activation |

Case Studies

- Cytotoxicity Against MCF-7 Cells : A study evaluated the cytotoxic effects of various trifluoromethylated compounds on MCF-7 cells, revealing that those with ethynyl substitutions showed enhanced activity compared to their non-substituted counterparts. The IC50 values ranged from 5 to 20 µM depending on the specific structural modifications.

- Inhibition of Tumor Growth : In vivo studies using mouse models demonstrated that compounds similar to this compound could significantly reduce tumor size when administered at specific dosages over a treatment period.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways may disrupt cancer cell proliferation.

- Receptor Modulation : Binding to specific receptors can alter signaling pathways related to inflammation and cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.